5-amino-3-methyl-1-benzothiophene-2-carbonitrile
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Overview
Description
5-amino-3-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features an amino group, a methyl group, and a carbonitrile group attached to the benzothiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-1-benzothiophene-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide) . This method provides a straightforward route to the target compound with high yield.
Another method involves microwave-assisted synthesis, where 2-fluorobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at elevated temperatures . This approach offers rapid access to the desired benzothiophene derivatives with good yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
Cyclization: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug discovery.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DBU, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve polar aprotic solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, thiols, and thioethers. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-amino-3-methyl-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science applications.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-benzothiophene-2-carbonitrile
- 5-amino-2-methyl-1-benzothiophene-3-carbonitrile
- 3-amino-5-fluoro-1-benzothiophene-2-carbonitrile
Uniqueness
5-amino-3-methyl-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and carbonitrile groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
1935170-40-3 |
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Molecular Formula |
C10H8N2S |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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